Cas no 1292739-70-8 (1-(Quinazolin-4-yl)piperidin-3-amine)

1-(Quinazolin-4-yl)piperidin-3-amine 化学的及び物理的性質
名前と識別子
-
- 1-Quinazolin-4-yl-piperidin-3-ylamine
- 1292739-70-8
- AKOS010550974
- 1-(Quinazolin-4-yl)piperidin-3-amine
-
- インチ: 1S/C13H16N4/c14-10-4-3-7-17(8-10)13-11-5-1-2-6-12(11)15-9-16-13/h1-2,5-6,9-10H,3-4,7-8,14H2
- InChIKey: GTWKDONDLFHLMN-UHFFFAOYSA-N
- ほほえんだ: N1(C2C3C=CC=CC=3N=CN=2)CCCC(C1)N
計算された属性
- せいみつぶんしりょう: 228.137496527g/mol
- どういたいしつりょう: 228.137496527g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 55Ų
1-(Quinazolin-4-yl)piperidin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM207123-5g |
1-(Quinazolin-4-yl)piperidin-3-amine |
1292739-70-8 | 97% | 5g |
$1122 | 2021-08-04 | |
Chemenu | CM207123-10g |
1-(Quinazolin-4-yl)piperidin-3-amine |
1292739-70-8 | 97% | 10g |
$1496 | 2021-08-04 | |
Chemenu | CM207123-1g |
1-(Quinazolin-4-yl)piperidin-3-amine |
1292739-70-8 | 97% | 1g |
$421 | 2021-08-04 | |
Chemenu | CM207123-1g |
1-(Quinazolin-4-yl)piperidin-3-amine |
1292739-70-8 | 97% | 1g |
$495 | 2024-08-02 |
1-(Quinazolin-4-yl)piperidin-3-amine 関連文献
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
1-(Quinazolin-4-yl)piperidin-3-amineに関する追加情報
Introduction to 1-(Quinazolin-4-yl)piperidin-3-amine (CAS No: 1292739-70-8)
1-(Quinazolin-4-yl)piperidin-3-amine, identified by the CAS number 1292739-70-8, is a significant compound in the realm of pharmaceutical chemistry, particularly in the development of bioactive molecules. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential therapeutic applications. The compound features a quinazoline moiety linked to a piperidine ring, a configuration that is frequently explored in medicinal chemistry for its ability to modulate biological pathways.
The quinazoline scaffold is a well-documented pharmacophore in drug discovery, with numerous derivatives exhibiting antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of the piperidine ring in 1-(Quinazolin-4-yl)piperidin-3-amine enhances its solubility and bioavailability, making it a promising candidate for further investigation. This structural feature allows for better interaction with biological targets, which is crucial for the development of effective pharmaceutical agents.
In recent years, there has been a surge in research focused on developing novel quinazoline-based compounds due to their versatile biological activities. Studies have shown that modifications at the 4-position of the quinazoline ring can significantly alter the pharmacological profile of the molecule. The compound 1-(Quinazolin-4-yl)piperidin-3-amine represents an advanced derivative that incorporates both quinazoline and piperidine moieties, aiming to optimize pharmacokinetic and pharmacodynamic properties.
The synthesis of 1-(Quinazolin-4-yl)piperidin-3-amine involves multi-step organic reactions, typically starting from commercially available precursors. The process requires careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the core quinazoline-piperidine framework efficiently. These methods not only enhance the synthetic route but also improve scalability for industrial production.
The pharmacological potential of 1-(Quinazolin-4-yl)piperidin-3-amine has been explored in several preclinical studies. Research indicates that this compound exhibits inhibitory activity against various enzymes and receptors involved in cancer progression. Specifically, it has shown promise in targeting kinases and other signaling proteins that are aberrantly expressed in tumor cells. These findings suggest that 1-(Quinazolin-4-yl)piperidin-3-amine could serve as a lead compound for developing novel anticancer therapies.
In addition to its anticancer properties, 1-(Quinazolin-4-yl)piperidin-3-amine has also been investigated for its potential in treating inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and metabolic syndromes. Studies have demonstrated that quinazoline derivatives can modulate inflammatory pathways by inhibiting key enzymes such as COX and LOX. The presence of the piperidine ring in 1-(Quinazolin-4-yl)piperidin-3-am ine may further enhance its anti-inflammatory efficacy by improving binding affinity to target proteins.
The development of targeted therapies has been a major focus in modern medicine, and small molecules like 1-(Quinazolin -4 -yl)piperidin -3 -amine play a crucial role in this endeavor. By selectively interacting with disease-specific targets, these compounds can minimize side effects associated with traditional treatments. The structural features of 1-(Quinazolin -4 -yl)piperidin -3 -amine, particularly the quinazoline-piperidine core, make it an attractive scaffold for designing molecules with high specificity and potency.
Ongoing research continues to uncover new applications for compounds like 1-(Quinazolin -4 -yl)piperidin -3 -amine. Advances in computational chemistry and molecular modeling are aiding in the rapid identification of promising derivatives through virtual screening techniques. This approach allows researchers to predict the biological activity of novel compounds before conducting costly wet-lab experiments, significantly accelerating the drug discovery process.
The future prospects of 1-(Quinazolin -4 -yl)piperidin -3 -amine are bright, with several clinical trials already underway to evaluate its safety and efficacy in humans. If successful, this compound could represent a significant advancement in the treatment of various diseases. As research progresses, it is expected that more derivatives will be developed to further refine therapeutic outcomes while addressing potential limitations.
In conclusion, 1-(Quinazolin -4 -yl)piperidin -3 -amine(CAS No: < strong >1292739- 70 8) strong > is a multifaceted compound with substantial potential in pharmaceutical applications. Its unique structure combines the favorable properties of both quinazoline and piperidine moieties, making it an excellent candidate for drug development. With ongoing research efforts focused on optimizing its synthesis and exploring new therapeutic uses, this compound is poised to make significant contributions to modern medicine.
1292739-70-8 (1-(Quinazolin-4-yl)piperidin-3-amine) 関連製品
- 2171835-97-3(3-(2-aminoethyl)-5H,6H,7H,8H-imidazo1,2-apyridine-7-carboxylic acid)
- 1861807-95-5(1-(5-methoxy-2-nitrophenyl)cyclobutan-1-amine)
- 2228302-64-3(1-(3,3-difluorocyclobutyl)cyclopropylmethanamine)
- 90033-61-7(methyl 3-(diethylcarbamoyl)sulfanylthiophene-2-carboxylate)
- 2229112-44-9(2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol)
- 71727-37-2(2-Phenylpyrazolo[1,5-a]pyridine-3-carbaldehyde)
- 503173-53-3(3-bromo-2-(propan-2-yl)imidazo1,2-apyridine)
- 1698576-98-5(tert-butyl 2-[(4-amino-1-methyl-1H-pyrazol-3-yl)sulfanyl]acetate)
- 1932787-71-7((3S,5R)-1-tert-butoxycarbonyl-5-methyl-pyrrolidine-3-carboxylic acid)
- 1249558-72-2(Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine)


